6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one
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Overview
Description
6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and an appropriate isocyanate.
Cyclization: The anthranilic acid undergoes cyclization with the isocyanate to form the quinazolinone core.
Substitution: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazoline core.
Substitution: The phenoxy and amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic and electrophilic reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.
Scientific Research Applications
6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Known for its anticancer properties.
4-Aminoquinazoline: Used in the synthesis of various pharmaceuticals.
6-Chloro-2-[(propan-2-yl)amino]quinazolin-7(1H)-one: Similar structure with a chlorine substituent.
Uniqueness
6-Phenoxy-2-[(propan-2-yl)amino]quinazolin-7(1H)-one is unique due to the presence of the phenoxy group, which can enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
917609-50-8 |
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Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
6-phenoxy-2-(propan-2-ylamino)quinazolin-7-ol |
InChI |
InChI=1S/C17H17N3O2/c1-11(2)19-17-18-10-12-8-16(15(21)9-14(12)20-17)22-13-6-4-3-5-7-13/h3-11,21H,1-2H3,(H,18,19,20) |
InChI Key |
APYPKIKCMGKVEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)OC3=CC=CC=C3)O |
Origin of Product |
United States |
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